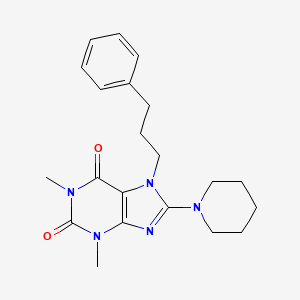

1,3-dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This xanthine-derived compound features a 1,3-dimethylpurine-2,6-dione core with a 3-phenylpropyl group at position 7 and a piperidin-1-yl substituent at position 8.

Properties

IUPAC Name |

1,3-dimethyl-7-(3-phenylpropyl)-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-23-18-17(19(27)24(2)21(23)28)26(15-9-12-16-10-5-3-6-11-16)20(22-18)25-13-7-4-8-14-25/h3,5-6,10-11H,4,7-9,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXLRNJPEZRUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, pharmacodynamics, and various biological effects based on recent studies.

The compound's molecular formula is with a molecular weight of approximately 381.48 g/mol. It is characterized by a purine core substituted with a piperidine and phenylpropyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N5O2 |

| Molecular Weight | 381.48 g/mol |

| CAS Number | 377056-56-9 |

| Purity | Typically 95% |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptor sites, potentially influencing pathways related to mood regulation and cognitive functions.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties:

- Antidepressant Activity : In animal models, the compound has demonstrated effects similar to traditional antidepressants by enhancing serotonin and norepinephrine levels in the brain.

- Cognitive Enhancement : Studies involving memory tasks have shown that administration of this compound can improve cognitive performance in rodents, suggesting potential applications in treating cognitive decline.

Antitumor Activity

Emerging evidence points to the compound's potential as an antitumor agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Studies

-

Study on Neuropharmacological Effects :

- Objective : To evaluate the antidepressant-like effects in a rodent model.

- Findings : The compound significantly reduced depressive-like behavior in forced swim tests compared to control groups. It also increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuroplasticity.

-

Antitumor Activity Assessment :

- Objective : To assess the cytotoxic effects on breast cancer cells.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity against cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 7 and 8

The table below summarizes key analogs and their structural/functional differences:

Key Observations:

- Position 7: Hydrophobic Groups: The 3-phenylpropyl group in the target compound enhances lipophilicity compared to Linagliptin’s butynyl or NCT-501’s methylbenzyl. This may reduce aqueous solubility but improve membrane permeability .

- Position 8: Piperidinyl vs. Heterocyclic Moieties: NCT-501’s pyrimidinyl-piperidinyloxy group and 22a’s triazolylmethoxy group introduce π-π stacking or metal-binding capabilities, which may enhance target selectivity .

Physicochemical Properties

Melting Points :

Solubility :

- The target’s logP is predicted to be higher than Linagliptin (logP ~1.5) due to the 3-phenylpropyl group, aligning with Lipinski’s "Rule of Five" for drug-likeness but posing formulation challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.